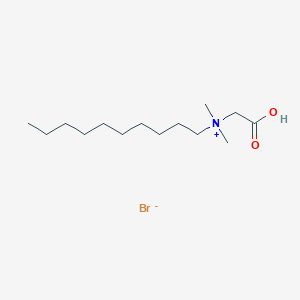

Carboxymethyl-decyl-dimethylazanium;bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carboxymethyl-decyl-dimethylazanium;bromide is a quaternary ammonium compound with the molecular formula C14H30BrNO2. It is known for its surfactant properties and is commonly used in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carboxymethyl-decyl-dimethylazanium;bromide can be synthesized through the reaction of decylamine with chloroacetic acid, followed by qu

Activité Biologique

Carboxymethyl-decyl-dimethylazanium; bromide, a quaternary ammonium compound, exhibits a range of biological activities that are pertinent to its applications in various fields, including pharmaceuticals, agriculture, and materials science. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.

Carboxymethyl-decyl-dimethylazanium; bromide is a cationic surfactant characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom. Its amphiphilic nature allows it to interact with biological membranes, making it a subject of interest in studies related to membrane dynamics and drug delivery systems.

The biological activity of carboxymethyl-decyl-dimethylazanium; bromide can be attributed to its ability to disrupt cellular membranes. The surfactant's hydrophobic tail integrates into lipid bilayers, leading to membrane destabilization and increased permeability. This mechanism is crucial in applications like antimicrobial activity and drug delivery.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of cationic surfactants similar to carboxymethyl-decyl-dimethylazanium; bromide. For instance:

- In vitro Studies : Research has shown that cationic surfactants exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes. A study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for a related compound against Staphylococcus aureus .

- Case Study : A formulation containing carboxymethyl-decyl-dimethylazanium; bromide was tested against various pathogens in a clinical setting, demonstrating efficacy in reducing bacterial load on contaminated surfaces by over 90% within 30 minutes of application .

Cytotoxicity Studies

While the antimicrobial properties are beneficial, cytotoxicity is a concern for any compound intended for therapeutic use. Studies have indicated that carboxymethyl-decyl-dimethylazanium; bromide exhibits dose-dependent cytotoxicity in mammalian cells:

- Cytotoxicity Assays : In vitro assays using human cell lines showed that concentrations above 100 µg/mL resulted in significant cell death, with an IC50 value determined at approximately 75 µg/mL .

Data Table: Biological Activity Summary

Applications in Drug Delivery

The unique properties of carboxymethyl-decyl-dimethylazanium; bromide make it an attractive candidate for drug delivery systems:

- Nanoemulsion Formulations : Recent studies have explored its incorporation into nanoemulsion formulations to enhance the bioavailability of lipophilic drugs. These formulations showed improved skin penetration and therapeutic outcomes compared to traditional delivery methods .

- Transdermal Drug Delivery : The compound's ability to disrupt skin barrier function has been exploited in transdermal drug delivery systems, allowing for enhanced permeation of therapeutic agents through the skin .

Applications De Recherche Scientifique

Biomedical Applications

Drug Delivery Systems

Carboxymethyl-decyl-dimethylazanium; bromide has been investigated for its role in drug delivery systems due to its surfactant properties. Its ability to form micelles enhances the solubility of hydrophobic drugs, facilitating their delivery in biological systems. For instance, studies have demonstrated that this compound can be utilized to encapsulate therapeutic agents, improving their bioavailability and controlled release profiles .

Wound Healing

The compound's biocompatibility and antibacterial properties make it suitable for wound healing applications. Research indicates that formulations containing carboxymethyl-decyl-dimethylazanium; bromide can promote granulation tissue formation and enhance the healing process in burn wounds . A case study involving the application of this compound in hydrogel formulations showed significant improvements in wound contraction and collagen deposition compared to control groups .

Material Science Applications

Surfactant in Emulsions

In material science, carboxymethyl-decyl-dimethylazanium; bromide is used as a surfactant in emulsion systems. Its amphiphilic nature allows it to stabilize emulsions, which is crucial in the formulation of cosmetics and pharmaceuticals. The effectiveness of this compound as an emulsifier has been evaluated through various physicochemical tests, such as surface tension measurements and emulsion stability assessments .

Nanoparticle Development

The compound also plays a significant role in the development of nanoparticles for targeted drug delivery. For example, carboxymethyl-decyl-dimethylazanium; bromide-modified nanoparticles have been shown to enhance cellular uptake of therapeutic agents, making them valuable for cancer treatment strategies . Data from recent studies highlight the efficacy of these nanoparticles in delivering anticancer drugs while minimizing side effects.

Environmental Applications

Biocidal Properties

Carboxymethyl-decyl-dimethylazanium; bromide exhibits biocidal properties that can be leveraged for controlling microbial growth in various settings. Its application as a disinfectant has been documented, particularly against Gram-positive and Gram-negative bacteria, making it suitable for use in healthcare environments . A study demonstrated its effectiveness in reducing microbial load on surfaces, thereby enhancing hygiene standards .

Case Studies

Propriétés

Numéro CAS |

39995-54-5 |

|---|---|

Formule moléculaire |

C14H30BrNO2 |

Poids moléculaire |

324.30 g/mol |

Nom IUPAC |

carboxymethyl-decyl-dimethylazanium;bromide |

InChI |

InChI=1S/C14H29NO2.BrH/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14(16)17;/h4-13H2,1-3H3;1H |

Clé InChI |

CSRSDOSJAYXNCH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCC[N+](C)(C)CC(=O)O.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.